Comprehensive Technical Guide on 4-Allyl-7,7-diphenyl-1,4-oxazepane: Structural Dynamics, Synthesis, and Pharmacological Utility
Comprehensive Technical Guide on 4-Allyl-7,7-diphenyl-1,4-oxazepane: Structural Dynamics, Synthesis, and Pharmacological Utility
Executive Summary
The pursuit of highly selective central nervous system (CNS) agents has long relied on the strategic manipulation of heterocyclic scaffolds. Among these, the 1,4-oxazepane ring—a seven-membered system containing oxygen and nitrogen at the 1 and 4 positions—represents a privileged, albeit underutilized, structural motif [4]. 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) is a highly lipophilic, conformationally dynamic tertiary amine originally developed as a potent antidepressant agent [1].
This whitepaper provides an in-depth technical analysis of 4-allyl-7,7-diphenyl-1,4-oxazepane, detailing its physicochemical profile, the mechanistic rationale behind its pharmacological activity, and a self-validating, step-by-step synthetic methodology designed for high-yield laboratory production.
Chemical Identity and Physicochemical Profiling
The structural architecture of 4-allyl-7,7-diphenyl-1,4-oxazepane features a flexible seven-membered ring that forces the geminal diphenyl groups at C7 into a specific spatial orientation, distinct from that of six-membered analogues like piperidines or morpholines. The presence of the N-allyl group at position 4 modulates the basicity of the amine while providing a versatile handle for further derivatization or receptor interaction.
Quantitative data regarding its physical and chemical properties are summarized in Table 1 below.
Table 1: Physicochemical Properties and Identifiers
| Property | Value / Description |
| Chemical Name | 4-Allyl-7,7-diphenyl-1,4-oxazepane |
| CAS Registry Number (Free Base) | 62537-41-1 [2] |
| CAS Registry Number (HCl Salt) | 60162-94-9 [2] |
| Molecular Formula | C₂₀H₂₃NO |
| Molecular Weight | 293.40 g/mol |
| Topological Polar Surface Area (TPSA) | 12.47 Ų (Calculated) [3] |
| Predicted LogP | ~4.8 - 5.2 (Highly lipophilic) |
| Physical State (Free Base) | Viscous pale-yellow oil |
| Physical State (HCl Salt) | White to off-white crystalline powder |
| Solubility (HCl Salt) | Soluble in Methanol, DMSO, and warm Water |
Data synthesized from chemical inventory databases and structural analogues [2, 3].
Structural Rationale and Pharmacophore Mapping
The design of 4-allyl-7,7-diphenyl-1,4-oxazepane is rooted in classic CNS pharmacophore models. The molecule contains two critical domains:
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The Diaryl Hydrophobic Domain (7,7-diphenyl): Essential for binding to the hydrophobic pockets of monoamine transporters (such as SERT and NET).
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The Basic Amine Domain (N-allyl): Forms a critical salt bridge with aspartate residues within the binding site of these transporters.
Unlike rigid tricyclic antidepressants, the 1,4-oxazepane ring exhibits "pseudorotation," allowing the molecule to adaptively bind to target receptors. The allyl group specifically provides a localized area of π-electron density that can engage in cation-π or π-π stacking interactions within the receptor pocket, enhancing binding affinity [1].
Fig 1: Pharmacological pathway of 1,4-oxazepane derivatives in CNS modulation.
De Novo Synthesis Methodology
The synthesis of 1,4-oxazepanes requires careful control of cyclization thermodynamics. The following protocol outlines a robust, four-step synthetic route starting from commercially available 3-amino-1,1-diphenyl-1-propanol.
Causality in Experimental Design
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Why Chloroacetyl Chloride? It serves as a bifunctional reagent, first undergoing rapid N-acylation, leaving the primary alkyl chloride perfectly positioned for an intramolecular Williamson-type etherification.
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Why NaH for Cyclization? The tertiary alcohol at C7 is sterically hindered and weakly nucleophilic. Sodium hydride (NaH) irreversibly deprotonates this alcohol, driving the equilibrium entirely toward the highly reactive alkoxide, forcing the 7-exo-tet ring closure despite steric crowding.
Fig 2: Step-by-step synthetic workflow for 4-Allyl-7,7-diphenyl-1,4-oxazepane.
Step-by-Step Self-Validating Protocol
Step 1: N-Acylation
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Dissolve 3-amino-1,1-diphenyl-1-propanol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere (N₂).
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Add chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes to control the exothermic reaction.
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Stir for 2 hours at room temperature.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The primary amine spot (ninhydrin positive) must disappear, replaced by a higher Rf UV-active spot. Quench with water, extract with DCM, and concentrate to yield the linear amide.
Step 2: Intramolecular Cyclization
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Dissolve the crude linear amide in anhydrous THF.
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Cool the solution to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions. Caution: H₂ gas evolution.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Validation Checkpoint: Analyze via LC-MS. The mass of the linear amide [M+H]+ must be replaced by the cyclized lactam mass (M−HCl) . Do not proceed if starting material exceeds 5% AUC.
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Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate 7,7-diphenyl-1,4-oxazepan-3-one.
Step 3: Amide Reduction
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Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) in anhydrous THF at 0 °C.
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Add the lactam from Step 2 dropwise as a THF solution.
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Reflux the mixture for 4 hours.
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Cool to 0 °C and perform a Fieser quench (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts.
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Concentrate the filtrate to yield the secondary amine, 7,7-diphenyl-1,4-oxazepane.
Step 4: N-Alkylation
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Dissolve 7,7-diphenyl-1,4-oxazepane (1.0 equiv) in acetonitrile.
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Add anhydrous K₂CO₃ (2.0 equiv) and allyl bromide (1.2 equiv).
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Stir at 60 °C for 6 hours.
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Validation Checkpoint: LC-MS should confirm the product mass ( [M+H]+=294.4 ).
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Filter the inorganic salts, concentrate, and purify via column chromatography. To form the HCl salt, dissolve the free base in diethyl ether and bubble anhydrous HCl gas until precipitation is complete.
Analytical Characterization Standards
To ensure the structural integrity of the synthesized 4-allyl-7,7-diphenyl-1,4-oxazepane, the following spectroscopic markers must be verified:
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¹H NMR (400 MHz, CDCl₃):
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Allyl Group: A distinct multiplet at ~5.85 ppm (1H, -CH =CH₂) and an overlapping multiplet at ~5.15 ppm (2H, =CH ₂). The allylic CH₂ attached to the nitrogen appears as a doublet at ~3.10 ppm.
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Diphenyl Group: A massive integration of 10 protons between 7.15 and 7.40 ppm, confirming the presence of the geminal phenyl rings.
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Oxazepane Core: The C2 protons (adjacent to oxygen) resonate downfield at ~3.75 ppm, while the C3, C5, and C6 protons appear as complex multiplets between 2.30 and 2.80 ppm due to the ring's pseudorotation.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₂₀H₂₄NO⁺ [M+H]+ : 294.1858; Found: 294.1861.
Conclusion
4-Allyl-7,7-diphenyl-1,4-oxazepane is a structurally fascinating compound that bridges the gap between conformational flexibility and rigid pharmacophore presentation. By utilizing a highly controlled, self-validating synthetic workflow, researchers can reliably access this scaffold for further drug development, particularly in the realm of monoamine reuptake inhibition and broader CNS therapeutics.
References
- Ciba-Geigy Corporation. (1976). 1,4-Oxazepines as antidepressant agents. US Patent 3988448A.
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Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(102), 99781-99793. Royal Society of Chemistry.[Link]
